- Preparation method of bifunctional compound capable of simultaneously inducing degradation of EGFR and PARP proteins based on PROTAC technology, and application thereof in preparation of drugs for preventing or treating tumors, World Intellectual Property Organization, , ,
Cas no 949894-57-9 (methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate)

949894-57-9 structure
Productnaam:methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
CAS-nummer:949894-57-9
MF:C18H23NO5
MW:333.378925561905
MDL:MFCD31560450
CID:4475115
PubChem ID:86718476
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Chemische en fysische eigenschappen
Naam en identificatie
-
- Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
- FHECJNHLEHWVDU-HNNXBMFYSA-N
- N-(tert-Butoxycarbonyl)-O-propargyl-L-tyrosine methyl ester
- (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
- N-[(1,1-Dimethylethoxy)carbonyl]-O-2-propyn-1-yl-L-tyrosine methyl ester (ACI)
- L
- (S)-O-Propargyl-N-Boc-tyrosine methyl ester
- methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
- ZMB89457
- methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoate
- Methyl(S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
- SCHEMBL11296126
- CS-15205
- CS-B1498
- 949894-57-9
- C13161
- AKOS037650710
-
- MDL: MFCD31560450
- Inchi: 1S/C18H23NO5/c1-6-11-23-14-9-7-13(8-10-14)12-15(16(20)22-5)19-17(21)24-18(2,3)4/h1,7-10,15H,11-12H2,2-5H3,(H,19,21)/t15-/m0/s1
- InChI-sleutel: FHECJNHLEHWVDU-HNNXBMFYSA-N
- LACHT: [C@@H](NC(=O)OC(C)(C)C)(C(=O)OC)CC1C=CC(OCC#C)=CC=1
Berekende eigenschappen
- Exacte massa: 333.15762283g/mol
- Monoisotopische massa: 333.15762283g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 9
- Complexiteit: 466
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 73.9
- XLogP3: 2.2
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0733-100MG |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate |
949894-57-9 | 95% | 100mg |
¥369.00 | 2023-05-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0733-1G |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate |
949894-57-9 | 95% | 1g |
¥1214.00 | 2023-05-08 | |
Aaron | AR00IMMY-250mg |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 250mg |
$90.00 | 2025-02-10 | |
Ambeed | A802129-250mg |
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate |
949894-57-9 | 98% | 250mg |
$101.0 | 2024-04-16 | |
A2B Chem LLC | AI68046-1g |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 1g |
$231.00 | 2024-07-18 | |
Aaron | AR00IMMY-100mg |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 100mg |
$54.00 | 2025-02-10 | |
A2B Chem LLC | AI68046-100mg |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 100mg |
$77.00 | 2024-07-18 | |
1PlusChem | 1P00IMEM-250mg |
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester |
949894-57-9 | 98% | 250mg |
$115.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0733-100.0mg |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate |
949894-57-9 | 95% | 100.0mg |
¥369.0000 | 2024-08-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76470-100mg |
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate |
949894-57-9 | 98% | 100mg |
¥388.0 | 2022-04-27 |
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, rt
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
Referentie
- Oligocholate foldamer with 'prefolded' macrocycles for enhanced folding in solution and surfactant micellesTetrahedron, 2013, 69(30), 6051-6059,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Referentie
- Synthesis of chiral imidazolinone-based ionic liquidsYouji Huaxue, 2011, 31(9), 1433-1439,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone
Referentie
- Click on silica: systematic immobilization of Co(II) Schiff bases to the mesoporous silica via click reaction and their catalytic activity for aerobic oxidation of alcoholsDalton Transactions, 2010, 39(33), 7760-7767,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
Referentie
- Proteasome Subunit Selective Activity-Based Probes Report on Proteasome Core Particle Composition in a Native Polyacrylamide Gel Electrophoresis Fluorescence-Resonance Energy Transfer AssayJournal of the American Chemical Society, 2016, 138(31), 9874-9880,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide , Toluene ; 6 h, rt
Referentie
- A Trifunctional Linker for Palmitoylation and Peptide and Protein Localization in Biological MembranesChemBioChem, 2020, 21(9), 1320-1328,
Synthetic Routes 7
Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ; rt
Referentie
- Synthesis of triazole-linked manno- and glucopyranosyl amino acidsSynthesis, 2007, (17), 2647-2652,
Synthetic Routes 8
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide , Toluene ; 4 h, rt → 70 °C
Referentie
- Preparation of macrocyclic compounds for inhibition of inhibitors of apoptosis, World Intellectual Property Organization, , ,
Synthetic Routes 9
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, rt
Referentie
- Rational design and synthesis of novel dual protacs for simultaneous degradation of EGFR and PARPChemRxiv, 2021, 1, 1-11,
Synthetic Routes 10
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 24 h, rt
Referentie
- Enhanced osteogenic activity of poly(ester urea) scaffolds using facile post-3D printing peptide functionalization strategiesBiomaterials, 2017, 141, 176-187,
Synthetic Routes 11
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referentie
- New β-strand templates constrained by Huisgen cycloadditionOrganic Letters, 2012, 14(5), 1330-1333,
Synthetic Routes 12
Reactievoorwaarden
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone ; 30 min, 0 °C
Referentie
- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas ReactionOrganic Letters, 2016, 18(18), 4566-4569,
Synthetic Routes 13
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone , Toluene ; rt; 0.5 h, rt; 12 h, reflux; reflux → rt
Referentie
- Immobilization of cobalt(II) Schiff base complexes on polystyrene resin and a study of their catalytic activity for the aerobic oxidation of alcoholsChemSusChem, 2008, 1(6), 534-541,
Synthetic Routes 14
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 30 min, rt; 10 h, reflux
Referentie
- Site-Specific Labelling of Multidomain Proteins by Amber Codon SuppressionScientific Reports, 2018, 8(1), 1-15,
Synthetic Routes 15
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, rt
Referentie
- Immunoproteasome Inhibitor-Doxorubicin Conjugates Target Multiple Myeloma Cells and Release Doxorubicin upon Low-Dose Photon IrradiationJournal of the American Chemical Society, 2020, 142(16), 7250-7253,
Synthetic Routes 16
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 30 min, rt; overnight, reflux
Referentie
- Proteolysis-targeting chimeras (PROTACs) based on macrocyclic tetrapeptides selectively degrade class I histone deacetylases 1-3ChemRxiv, 2020, 1, 1-37,
Synthetic Routes 17
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, rt
Referentie
- Rational design and synthesis of novel dual PROTACs for simultaneous degradation of EGFR and PARPJournal of Medicinal Chemistry, 2021, 64(11), 7839-7852,
Synthetic Routes 18
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 24 h, reflux
Referentie
- CuAAC Macrocyclization: High Intramolecular Selectivity through the Use of Copper-Tris(triazole) Ligand ComplexesOrganic Letters, 2011, 13(10), 2754-2757,
Synthetic Routes 19
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Referentie
- Non-enzymatic Covalent Protein Labeling Using a Reactive TagJournal of the American Chemical Society, 2007, 129(51), 15777-15779,
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Raw materials
- 3-bromoprop-1-yne
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-
- Boc-L-Tyrosine methyl ester
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Preparation Products
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Gerelateerde literatuur
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:949894-57-9)methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):182.0